2-[(2S)-oxolan-2-yl]acetic acid
Description
Significance of Oxolane-Containing Carboxylic Acids in Chemical Sciences
The combination of an oxolane (tetrahydrofuran or THF) ring and a carboxylic acid moiety in a single molecule creates a bifunctional platform with significant utility in the chemical sciences.
The oxolane ring is a prevalent structural motif in many natural products and synthetic compounds. As a cyclic ether, it is a polar aprotic structure, a property that influences the solubility and reactivity of the entire molecule. hangdachem.com Oxolane itself is widely used as a solvent and as a starting material for various polymers, including polyurethanes and specialty coatings. hangdachem.comguidechem.com In the context of a larger molecule, the oxolane ring imparts specific conformational constraints and can participate in hydrogen bonding through its ether oxygen, influencing intermolecular interactions.
The carboxylic acid group (-COOH) is one of the most important functional groups in organic chemistry. It serves as a versatile synthetic handle, allowing for transformations into esters, amides, acid chlorides, and other derivatives. Carboxylic acids are fundamental building blocks in the synthesis of complex molecules, including pharmaceuticals like ibuprofen. biofuranchem.com Furthermore, their acidic nature and ability to form carboxylate salts make them crucial for modulating a compound's solubility and for biological interactions. biofuranchem.com Carboxylates are key intermediates in metabolic processes and are used extensively in the food industry as preservatives and in environmental applications for metal chelation. biofuranchem.com
The presence of both these groups in oxolane-containing carboxylic acids makes them valuable intermediates for creating more complex molecular architectures, particularly in the pharmaceutical and materials science sectors. guidechem.commdpi.com
Stereochemical Importance of the (2S)-Enantiomer in Research
Stereochemistry is a critical aspect of chemistry that deals with the three-dimensional arrangement of atoms in molecules. Many molecules, including 2-(oxolan-2-yl)acetic acid, are chiral, meaning they exist as a pair of non-superimposable mirror images called enantiomers. nih.govvedantu.com These enantiomers are designated as either (R) or (S) based on the Cahn-Ingold-Prelog priority rules, which provide an unambiguous description of their absolute configuration at the chiral center. vedantu.com
While enantiomers share identical physical properties like melting point and boiling point in an achiral environment, they can exhibit profoundly different behavior in chiral environments, such as the biological systems found in living organisms. vedantu.comutexas.edu Receptors, enzymes, and other biological macromolecules are themselves chiral, and they often interact preferentially with only one enantiomer of a chiral compound, akin to a right hand specifically fitting into a right-handed glove. nih.gov
This stereoselectivity has profound implications in pharmacology and drug design. For a given chiral drug, one enantiomer may be responsible for the desired therapeutic effect, while the other could be less active, completely inactive, or even cause unwanted side effects. nih.govnih.gov Therefore, the use of a single, pure enantiomer—such as the (2S) form of a compound—is often preferred to achieve greater selectivity for biological targets, improve therapeutic outcomes, and create a more predictable pharmacokinetic profile. nih.govnih.gov The focus on the (2S)-enantiomer of 2-oxolan-2-ylacetic acid in research underscores its potential for applications where a specific three-dimensional structure is required for a desired interaction or transformation.
Overview of Current Research Trajectories and Gaps for 2-[(2S)-Oxolan-2-yl]acetic Acid
Current research identifies this compound as a valuable building block in synthetic organic chemistry. impurity.com Its primary documented application is as a key intermediate in the preparation of heteroaryl-substituted pyridines, which are being investigated for therapeutic uses. impurity.com This specific trajectory highlights the compound's role in constructing more complex molecules with potential pharmacological activity.
However, a broader survey of the scientific literature reveals a relative gap in research focused extensively on the unique properties and applications of the this compound enantiomer itself. While its racemic form, 2-(oxolan-2-yl)acetic acid, is well-documented in chemical databases, dedicated studies exploring the specific biological activities or material properties of the pure (2S)-enantiomer are not widely reported. uni.luchemspider.com
The current research landscape is thus characterized by the targeted use of this chiral molecule as a synthetic precursor. Future research could expand to explore its potential as an active agent in its own right, investigate its metabolic pathways, or utilize it as a chiral ligand in asymmetric catalysis. The existing gap suggests opportunities for further investigation into the distinct chemical and biological profile of this specific stereoisomer.
Data Table: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₀O₃ cymitquimica.com |
| Molecular Weight | 130.142 g/mol cymitquimica.com |
| Synonyms | (2S)-Tetrahydro-2-furanacetic Acid, (S)-(Tetrahydrofuran-2-yl)acetic Acid cymitquimica.com |
| Appearance | Neat cymitquimica.com |
| InChI Key | IEDVQOXHVRVPIX-YFKPBYRVSA-N |
Structure
3D Structure
Properties
IUPAC Name |
2-[(2S)-oxolan-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-6(8)4-5-2-1-3-9-5/h5H,1-4H2,(H,7,8)/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDVQOXHVRVPIX-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](OC1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240504-10-2 | |
| Record name | 2-[(2S)-oxolan-2-yl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2 2s Oxolan 2 Yl Acetic Acid and Its Analogs
Enantioselective Synthesis of 2-[(2S)-Oxolan-2-yl]acetic Acid
The precise construction of the stereocenter at the C2 position of the oxolane (tetrahydrofuran) ring is paramount in the synthesis of this compound. Enantioselective synthesis aims to produce the desired (S)-enantiomer in high purity, avoiding the formation of the corresponding (R)-enantiomer. This is achieved through several key strategies, including the use of chiral catalysts, asymmetric induction, and biocatalysis.
Chiral Catalyst-Mediated Approaches
The use of chiral catalysts is a cornerstone of modern asymmetric synthesis, enabling the conversion of achiral starting materials into chiral products with high enantioselectivity. In the context of synthesizing this compound and its analogs, various catalytic systems are employed to construct the chiral tetrahydrofuran (B95107) ring. These reactions often involve creating the key C-O or C-C bonds of the ring under the influence of a chiral environment provided by the catalyst.
Transition metal catalysts, complexed with chiral ligands, are particularly effective. For instance, sequential one-pot reactions, such as a copper-catalyzed asymmetric Henry reaction followed by an iodocyclization of γ,δ-unsaturated alcohols, have been developed to produce highly functionalized 2,5-disubstituted tetrahydrofurans with excellent enantioselectivities (up to 97% ee). chemistryviews.org Such a strategy could be adapted to start from a suitable unsaturated alcohol to construct the 2-substituted oxolane core. Another powerful method involves the asymmetric hydrogenation of substituted furans or dihydrofurans using chiral rhodium or iridium catalysts to yield the desired saturated chiral tetrahydrofuran ring. mdpi.com
Organocatalysis, which uses small organic molecules as catalysts, also presents a viable route. For example, an efficient organocatalytic asymmetric synthesis of 2,3,4-trisubstituted tetrahydrofurans has been developed using a double Michael addition reaction between γ-hydroxy-α,β-unsaturated carbonyls and enals, promoted by a chiral amine catalyst. researchgate.net
Table 1: Examples of Chiral Catalyst-Mediated Strategies for Tetrahydrofuran Synthesis
| Catalytic System | Reaction Type | Potential Application for this compound | Reference |
| Copper-Chiral Ligand | Asymmetric Henry Reaction / Iodocyclization | Synthesis of the chiral oxolane ring from an acyclic precursor. | chemistryviews.org |
| Rhodium/Iridium-Chiral Phosphine | Asymmetric Hydrogenation | Reduction of a furan (B31954) or dihydrofuran precursor to the chiral oxolane. | mdpi.com |
| Chiral Amine (Organocatalyst) | Asymmetric Double Michael Addition | Tandem reaction to form the substituted tetrahydrofuran ring system. | researchgate.net |
| Chiral Phosphoric Acid | Asymmetric Cyclization | Catalyzing the ring-closing step to form the chiral ether. | dicp.ac.cn |
Asymmetric Induction Strategies
Asymmetric induction relies on the influence of an existing chiral center within a substrate molecule to direct the stereochemical outcome of a new stereocenter's formation. msu.edu This can be achieved by using a substrate from the "chiral pool" or by temporarily attaching a chiral auxiliary.
The chiral pool comprises readily available, enantiomerically pure natural products like amino acids, carbohydrates, and hydroxy acids. ddugu.ac.inuh.edu A plausible synthetic route to this compound could begin with a chiral starting material such as L-glutamic acid or L-malic acid. Through a series of chemical transformations, the existing stereocenter in the starting material would guide the formation of the chiral center at the 2-position of the oxolane ring during the cyclization step.
Alternatively, a chiral auxiliary can be temporarily attached to an achiral precursor. This auxiliary directs the stereoselective formation of the desired ring structure, after which it is cleaved to yield the enantiomerically enriched product. While effective, this method is often less atom-economical than catalytic approaches due to the stoichiometric use of the chiral auxiliary. ddugu.ac.in A classic, non-catalytic method for obtaining single enantiomers is classical resolution, where a racemic mixture of the acid is reacted with a chiral amine to form diastereomeric salts, which can then be separated by crystallization. This has been demonstrated for the closely related (±)-tetrahydro-2-furoic acid using (S)-(-)-1-phenylethylamine. google.com
Biocatalytic Synthesis Routes
Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild, environmentally friendly conditions. nih.gov For the synthesis of chiral compounds like this compound, enzymes such as ketoreductases (KREDs), hydrolases, and oxidoreductases are particularly valuable. academie-sciences.fr
A potential biocatalytic strategy involves the asymmetric reduction of a ketone precursor, such as 2-(2-oxolan-2-yl)acetaldehyde or a related keto-acid, using a stereoselective ketoreductase. Advances in protein engineering have made it possible to tailor KREDs to achieve very high enantiomeric excess for specific substrates. nih.gov This approach is widely used in the pharmaceutical industry to produce chiral alcohols, which are versatile intermediates. academie-sciences.fr
Another biocatalytic method is the kinetic resolution of a racemic mixture. For example, a racemic ester of 2-(oxolan-2-yl)acetic acid could be subjected to hydrolysis by a lipase. The enzyme would selectively hydrolyze one enantiomer (e.g., the (R)-ester) to the corresponding acid, leaving the desired (S)-ester unreacted. The unreacted (S)-ester can then be separated and hydrolyzed to yield the final product, this compound. This method has been successfully applied in the synthesis of the β-blocker (S)-Practolol. semanticscholar.org
Development of Novel Synthetic Pathways
Beyond focusing on a single stereocenter, chemists are continuously developing overarching synthetic strategies that are more efficient, flexible, and sustainable. These include convergent and divergent syntheses and the application of green chemistry principles.
Convergent and Divergent Synthesis Strategies
Conversely, a divergent synthesis starts from a common intermediate that is subsequently elaborated into a variety of different but structurally related products. This is highly valuable for producing analogs for structure-activity relationship (SAR) studies. A common precursor containing the 2-[(2S)-oxolan-2-yl] moiety could be synthesized and then subjected to various chain-extension or functional group interconversion reactions to generate a library of analogs of this compound.
Sustainable and Green Chemistry Approaches
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. organic-chemistry.org These principles are increasingly being applied to the synthesis of fine chemicals and pharmaceuticals.
Key green approaches applicable to the synthesis of this compound include:
Use of Renewable Feedstocks: Furan derivatives, such as furfural (B47365) and 2,5-dimethylfuran, can be derived from biomass. Catalytic hydrogenation and functionalization of these platform molecules provide a sustainable route to tetrahydrofuran derivatives. rsc.orgcardiff.ac.uk
Catalysis: As discussed, both biocatalysis and chemocatalysis are preferred over stoichiometric reagents as they reduce waste and allow for more efficient reactions. nih.gov
Benign Solvents: The use of safer solvents like water, ethanol, or even solvent-free conditions is a major goal. Biocatalytic reactions are often performed in aqueous media. chemicalbook.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. organic-chemistry.org Convergent syntheses and catalytic cyclization reactions often exhibit high atom economy.
Microwave-assisted synthesis is another green technique that can significantly accelerate reaction times, improve yields, and reduce the formation of byproducts compared to conventional heating methods. nih.gov
Table 2: Green Chemistry Considerations in Synthesis
| Green Chemistry Principle | Application in Synthesis of this compound |
| Renewable Feedstocks | Starting from biomass-derived furans instead of petroleum-based precursors. |
| Catalysis | Employing biocatalysts (e.g., KREDs) or organocatalysts to minimize waste. |
| Safer Solvents | Using water or other environmentally benign solvents for reactions like enzymatic resolutions. |
| Energy Efficiency | Utilizing microwave-assisted synthesis to reduce reaction times and energy consumption. |
Optimization of Reaction Conditions and Selectivity
The synthesis of this compound with high enantiopurity is critical for its application as a chiral starting material. Achieving this requires meticulous optimization of reaction conditions to control stereoselectivity. Key strategies include catalytic asymmetric synthesis and classical optical resolution.
One of the most effective and scalable methods to obtain the enantiomerically pure (S)-form is the optical resolution of the racemic (±)-tetrahydro-2-furoic acid. This process involves the formation of diastereomeric salts with a chiral resolving agent, typically an optically active amine. The differential solubility of these salts allows for their separation by fractional crystallization. A widely used resolving agent is (S)-(-)-1-phenylethylamine. google.com The choice of solvent is a crucial parameter in this process, directly influencing both the yield and the enantiomeric excess (e.e.) of the resulting product. For instance, using monochlorobenzene as the solvent in a large-scale resolution allowed for the isolation of the desired diastereomeric salt, which upon decomposition, yielded (S)-tetrahydro-2-furoic acid with an optical purity of 74% e.e. in the primary crystals. google.com Further optimization using different solvent systems like tetrahydrofuran (THF) or a mixture of methylene (B1212753) chloride and ethyl acetate (B1210297) can be employed to enhance selectivity and yield. google.com The controlled rate of cooling is another critical factor, as gradual cooling promotes the selective crystallization of the less soluble diastereomer, thereby maximizing the optical purity of the final product. google.com
| Solvent System | Scale | Yield of Primary Crystals | Optical Purity (% e.e.) |
|---|---|---|---|
| Monochlorobenzene | 116.1 kg (acid) | 41% | 74% |
| Tetrahydrofuran (THF) | 11.61 g (acid) | Data not specified | Data not specified |
| Methylene Chloride / Ethyl Acetate | 116.1 g (acid) | ~48% (calculated from 111.5g salt) | Data not specified |
Beyond classical resolution, asymmetric catalytic methods represent the forefront of chiral synthesis. rsc.org For related substituted tetrahydrofurans, stereoselectivity can be controlled during the ring-forming reaction itself. For example, the addition of titanium enolates of N-acyl oxazolidinones to a γ-lactol derived from (S)-glutamic acid yields 2,5-disubstituted tetrahydrofurans. nih.gov The steric bulk of the N-acyl group significantly influences the diastereoselectivity; increasing the size from an acetyl (R=Me) to a bromoacetyl (R=Br) group improves the trans/cis ratio from 8:1 to 10:1, demonstrating how fine-tuning reagents can optimize stereochemical outcomes. nih.gov
Derivatization and Scaffold Functionalization Strategies
The chemical versatility of this compound stems from its two key functional handles: the carboxylic acid and the tetrahydrofuran ring. These sites allow for extensive derivatization and incorporation into more complex molecular frameworks.
The carboxylic acid moiety is readily converted into a wide range of ester and amide derivatives, which are often key intermediates or final products in drug discovery programs.
Amide Synthesis: Amide bond formation is typically achieved by activating the carboxylic acid. A common and mild method involves the use of a carbodiimide (B86325) coupling agent, such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. researchgate.net The activated acid is then treated with a primary or secondary amine to furnish the desired amide. Alternatively, the carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with the amine, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct. researchgate.net
Ester Synthesis: Esterification can be performed under various conditions. The classic Fischer esterification involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst. For more sensitive substrates, the acid can be converted to its carboxylate salt (e.g., with cesium carbonate) and then alkylated with an alkyl halide. Another efficient method for preparing esters, such as diethyl esters, involves refluxing the parent acid in triethyl orthoformate with a catalytic amount of p-toluenesulfonic acid (p-TSA). nih.gov
| Derivative | Method | Key Reagents | General Conditions |
|---|---|---|---|
| Amide | Carbodiimide Coupling | EDCI, HOBt, Amine, Base (e.g., Triethylamine) | Anhydrous organic solvent (e.g., DCM, DMF), Room Temperature |
| Amide | Acid Chloride | Thionyl Chloride (SOCl₂) or Oxalyl Chloride, Amine, Base | Two steps: 1. Formation of acid chloride. 2. Reaction with amine. |
| Ester | Fischer Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Reflux in excess alcohol |
| Ester | Orthoformate Method | Triethyl Orthoformate, p-TSA | Reflux conditions nih.gov |
The this compound scaffold serves as a crucial building block for constructing larger, biologically active molecules. Its defined stereochemistry is transferred to the final product, which is essential for specific interactions with biological targets. The oxolane (tetrahydrofuran) ring provides a specific three-dimensional conformation and can engage in hydrogen bonding through its ether oxygen, while the acetic acid side chain provides a point of attachment for other molecular fragments. This motif is found in intermediates for complex pharmaceuticals, such as certain glucagon-like peptide-1 (GLP-1) receptor agonists, where the cyclic ether portion is a key structural element for activity. The acid functionality allows it to be coupled to other parts of a target molecule, often a complex amine, via the amide bond-forming reactions described previously.
Prodrugs: The carboxylic acid group of this compound is polar and typically ionized at physiological pH, which can limit its ability to cross cell membranes and may result in poor oral bioavailability. Converting the acid into an ester or amide derivative is a common prodrug strategy. These less polar derivatives can more easily traverse biological membranes. Once absorbed into the body, they are designed to be cleaved by ubiquitous enzymes like esterases or amidases, releasing the active parent carboxylic acid at the site of action.
Analogs for Mechanistic Studies: To understand the structure-activity relationship (SAR) and the mechanism of action of molecules containing this scaffold, various analogs are synthesized. This can involve modifying either the tetrahydrofuran ring or the side chain. For example, replacing the carboxylic acid group with a bioisostere like a phosphonic acid group can probe the importance of the acidic proton and the geometry of the functional group for target binding. The synthesis of 2-aryltetrahydrofuran-2-ylphosphonic acids has been explored for this purpose in the development of enzyme inhibitors. nih.gov Other modifications could include changing the ring size (e.g., to an oxetane (B1205548) or tetrahydropyran), introducing substituents onto the ring, or altering the length of the acetic acid chain. Each modification provides insight into which structural features are essential for biological activity.
Scale-Up Considerations for Laboratory to Research Production
Transitioning a synthesis from a laboratory bench scale (milligrams to grams) to a larger research production scale (hundreds of grams to kilograms) introduces a new set of challenges that prioritize safety, cost, efficiency, and robustness.
The optical resolution of (±)-tetrahydro-2-furoic acid provides an excellent case study for scalability. google.com Key considerations include:
Purification Method: The use of fractional crystallization is highly advantageous for scale-up as it avoids technically demanding and costly large-scale column chromatography. Crystallization is a robust and economically viable method for purifying large quantities of material. google.com
Solvent Selection: While a solvent might work well on a small scale, for large-scale production, factors like cost, boiling point (for ease of removal), flammability, toxicity, and environmental impact are paramount. The use of monochlorobenzene in the kilogram-scale resolution highlights the selection of a solvent suitable for large-scale industrial processes. google.com
Reagent Cost and Recovery: Expensive reagents, particularly the chiral amine resolver, must be recoverable in high yield and purity to make the process economically feasible. The documented process for preparing optically active tetrahydro-2-furoic acid includes efficient recovery of the resolving agent. google.com
Process Control: On a large scale, precise control over reaction parameters is crucial. The patented resolution process specifies a gradual cooling period of several hours to ensure the formation of high-quality crystals with high optical purity. google.com Such controlled procedures are essential for reproducibility and quality control in larger batches.
Reaction Concentration and Workup: Demonstrating that a reaction can be run at high concentration with a simple workup, such as direct precipitation of the product from the reaction mixture, is a significant advantage for scale-up as it minimizes solvent waste and simplifies product isolation. acs.org
By addressing these factors, a synthetic route can be successfully adapted from a small-scale laboratory procedure to a robust process capable of producing the significant quantities of this compound needed for advanced research and development.
Molecular and Structural Elucidation of 2 2s Oxolan 2 Yl Acetic Acid and Its Derivatives
Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are particularly powerful in establishing the connectivity between atoms.
For 2-[(2S)-oxolan-2-yl]acetic acid, the molecular formula is C₆H₁₀O₃, which is supported by the ¹³C NMR spectrum showing six distinct carbon signals. A key carbonyl signal is observed at approximately δC 175. This signal shows HMBC correlations to a methylene (B1212753) group (CH₂) at δH 2.52 and a methine group (CH) at δH 4.25. A ¹H-¹H COSY correlation between these two proton signals confirms their adjacent positions, consistent with the acetic acid moiety attached to the tetrahydrofuran (B95107) ring. Further analysis of the remaining alkyl signals, including a methylene carbon at δC 68.8, confirms the presence of the 2-substituted tetrahydrofuran system anu.edu.au.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C=O | - | ~175 |
| CH₂ (acetic acid) | 2.52 | - |
| CH (on THF ring, C2) | 4.25 | - |
| CH₂ (on THF ring) | - | 68.8 |
| Other THF Protons | 1.8-2.2 | - |
| Other THF Carbons | - | 25-35 |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate molecular formula.
The mass spectrum of 2-(tetrahydrofuran-2-yl)acetic acid shows characteristic fragments that aid in its identification. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45) libretexts.org. For the tetrahydrofuran ring, cleavage adjacent to the ether oxygen is a common fragmentation pathway libretexts.org. The mass spectrum of 2-(tetrahydrofuran-2-yl)acetic acid exhibits fragments at m/z = 112, corresponding to the loss of a water molecule (M-H₂O), and a significant fragment at m/z = 60 anu.edu.au.
Table 2: Key Mass Spectrometry Fragments for 2-(Tetrahydrofuran-2-yl)acetic Acid
| m/z | Proposed Fragment |
| 130 | [M]⁺ (Molecular Ion) |
| 112 | [M - H₂O]⁺ |
| 85 | [M - COOH]⁺ |
| 71 | Tetrahydrofuran ring fragment |
| 60 | Acetic acid fragment |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of its functional groups.
The IR spectrum of this compound is expected to show a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration of the carboxylic acid. The spectrum will also feature C-H stretching vibrations from the alkyl chain and the tetrahydrofuran ring typically in the 2850-3000 cm⁻¹ region, and a prominent C-O stretching vibration for the ether linkage in the tetrahydrofuran ring around 1050-1150 cm⁻¹.
Raman spectroscopy, which is particularly sensitive to non-polar bonds, would also be expected to show a strong C=O stretching band. The C-C and C-H vibrations of the ring and the side chain would also be observable. The study of acetic acid solutions by Raman spectroscopy has revealed detailed information about molecular associations through hydrogen bonding researchgate.netrsc.org.
Table 3: Characteristic IR and Raman Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Carboxylic Acid O-H | Stretching | 2500-3300 (broad) |
| Carboxylic Acid C=O | Stretching | 1700-1725 |
| C-H (alkane) | Stretching | 2850-3000 |
| C-O (ether) | Stretching | 1050-1150 |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound. For a chiral molecule like this compound, chiral chromatography is crucial for separating its enantiomers.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds. For carboxylic acids, reverse-phase HPLC is a common approach.
A typical HPLC method for the analysis of this compound would involve a C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the mobile phase is a critical parameter, as it affects the ionization state of the carboxylic acid and thus its retention. Acidic conditions (e.g., using formic acid or phosphoric acid) are often employed to suppress the ionization of the carboxyl group, leading to better peak shape and retention on a reverse-phase column sielc.com. Detection is typically achieved using a UV detector, often set at a low wavelength (e.g., 210 nm) where the carboxyl group absorbs.
For the separation of the (S) and (R) enantiomers, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective for the resolution of a wide range of chiral compounds, including carboxylic acids nih.gov.
Table 4: General HPLC Method Parameters for this compound Analysis
| Parameter | Typical Conditions |
| Column | C18 (for achiral analysis), Chiral Stationary Phase (e.g., polysaccharide-based) for chiral analysis |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with an acidic modifier (e.g., formic acid) |
| Detection | UV at 210 nm |
| Flow Rate | 0.5 - 1.5 mL/min |
| Temperature | Ambient or controlled (e.g., 25-40 °C) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Carboxylic acids are generally not volatile enough for direct GC analysis and often require derivatization to increase their volatility.
A common derivatization strategy for carboxylic acids is esterification, for instance, to form the methyl ester. For chiral analysis, derivatization with a chiral reagent can be employed to form diastereomers that can be separated on a standard achiral GC column. Alternatively, and more directly, chiral GC columns can be used to separate the enantiomers of the derivatized or, in some cases, underivatized analyte. Research has shown that chiral-phase GC-MS can be successfully employed to determine the enantiomeric composition of 2-(tetrahydrofuran-2-yl)acetic acid, confirming the presence of the (S)-enantiomer in natural extracts anu.edu.au. The use of cyclodextrin-based chiral stationary phases is common in chiral GC gcms.cz.
For volatile impurities in a sample of this compound, a standard non-polar or medium-polarity GC column (e.g., DB-5ms or HP-5ms) coupled with a mass spectrometer can be used for their identification and quantification.
Table 5: General GC-MS Method Parameters for Analysis of this compound (as methyl ester)
| Parameter | Typical Conditions |
| Column | Chiral GC column (e.g., cyclodextrin-based) for enantiomeric separation |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Oven Program | Temperature gradient (e.g., start at 60°C, ramp to 250°C) |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| MS Scan Range | m/z 40-400 |
Chiral Chromatography for Enantiomeric Purity Determination
The determination of enantiomeric purity is paramount for ensuring the desired stereospecific effects of a chiral compound. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most prevalent and effective technique for separating enantiomers and quantifying their relative amounts, often expressed as enantiomeric excess (% ee).
For carboxylic acids such as 2-(oxolan-2-yl)acetic acid, polysaccharide-based CSPs are particularly effective. These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica (B1680970) support, create a chiral environment where enantiomers form transient diastereomeric complexes with different stabilities, leading to different retention times.
Research Findings:
While specific chromatograms for the resolution of 2-(oxolan-2-yl)acetic acid enantiomers are not widely published in readily accessible literature, extensive research on analogous chiral carboxylic acids allows for the definition of a robust analytical approach. Studies on the separation of various 2-arylpropionic acids and other chiral acids have demonstrated the utility of columns such as Chiralpak® AD and Chiralcel® OD. mdpi.com The separation mechanism on these polysaccharide-based CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure.
A typical HPLC method for the enantiomeric purity determination of a compound like this compound would involve a normal-phase separation. The mobile phase often consists of a mixture of a non-polar solvent (e.g., n-hexane), a polar alcohol (e.g., 2-propanol or ethanol) to modulate retention, and a small amount of an acidic modifier (e.g., trifluoroacetic acid or acetic acid) to improve peak shape and reduce tailing by suppressing the ionization of the carboxylic acid group. chromatographyonline.com
The following table outlines a hypothetical, yet representative, set of HPLC conditions for the analysis of 2-(oxolan-2-yl)acetic acid enantiomers, based on established methods for similar compounds.
| Parameter | Condition |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / 2-Propanol / Acetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 210 nm |
| Expected Elution Order | (R)-enantiomer followed by (S)-enantiomer (hypothetical) |
| Expected Retention Time (R) | ~ 8.5 min |
| Expected Retention Time (S) | ~ 10.2 min |
| Expected Resolution (Rs) | > 2.0 |
This data is illustrative and based on typical separations of analogous chiral carboxylic acids.
The enantiomeric excess (% ee) would be calculated from the peak areas of the two enantiomers in the chromatogram using the formula: % ee = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.
Stereochemical Configuration Analysis and Confirmation
Beyond determining enantiomeric purity, it is essential to unequivocally assign the absolute configuration (R or S) of the stereocenter. While the "(2S)" designation in the compound's name indicates a known configuration, this assignment must be based on rigorous experimental evidence. Several methods can be employed for this purpose.
One common strategy involves the derivatization of the chiral acid with a chiral resolving agent of known absolute configuration to form a pair of diastereomers. These diastereomers possess different physical properties and can be separated by standard chromatographic techniques (e.g., achiral HPLC or NMR spectroscopy). Analysis of the spectroscopic data of the separated diastereomers can then lead to the assignment of the original enantiomer's configuration. A well-known example of this approach is Mosher's ester analysis, where the chiral acid is converted into an ester with a chiral alcohol like α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA).
Another powerful, non-destructive technique is Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer (e.g., the S-enantiomer), the absolute configuration can be confirmed.
Research Findings:
Specific studies detailing the stereochemical confirmation of this compound using these methods are not prominently available. However, the principles are well-established. For instance, the absolute configuration of a novel natural product containing a chromane (B1220400) core was confirmed using Mosher's ester analysis, demonstrating the reliability of this method. In such an analysis, the differences in the ¹H NMR chemical shifts of the protons near the newly formed diastereomeric ester linkage are analyzed to deduce the stereochemistry.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise arrangement of atoms, bond lengths, bond angles, and torsional angles. For a chiral molecule, a successful crystallographic analysis provides an unambiguous determination of its absolute configuration, provided that the crystallization process does not result in a racemic crystal.
To obtain a crystal structure of this compound, it would first need to be crystallized into a single crystal of suitable quality. This can often be achieved by slow evaporation of a solution of the compound in an appropriate solvent.
Research Findings:
As of the latest available data, a specific X-ray crystal structure for this compound has not been deposited in major crystallographic databases. However, crystal structures of numerous molecules containing a tetrahydrofuran moiety have been determined. For example, a study on tetrahydrofuran-complexed rare earth chlorides revealed detailed structural information about the conformation of the tetrahydrofuran ring in these complexes. uwa.edu.au In another example, the crystal structure of 2-(2-methylnaphtho[2,1-b]furan-1-yl)acetic acid shows how the acetic acid residue is oriented relative to the fused ring system and how the molecules pack in the crystal lattice, forming dimers through hydrogen bonding between the carboxylic acid groups. nih.gov
Based on the known structures of similar compounds, a hypothetical crystal structure of this compound would likely exhibit the following features:
| Crystallographic Parameter | Expected Value / Feature |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Chiral (e.g., P2₁) |
| Key Intramolecular Feature | The tetrahydrofuran ring would likely adopt a twisted (C₂) or envelope (Cₛ) conformation. |
| Key Intermolecular Feature | Formation of hydrogen-bonded dimers between the carboxylic acid groups of two neighboring molecules. |
| Absolute Configuration | The analysis would confirm the (S) configuration at the C2 position of the oxolane ring. |
This data is predictive and based on the crystallographic analysis of analogous compounds.
The determination of these structural parameters provides invaluable insight into the molecule's conformation and the non-covalent interactions that govern its solid-state packing, which can influence its physical properties.
Computational and Theoretical Chemistry Investigations of 2 2s Oxolan 2 Yl Acetic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. For 2-[(2S)-oxolan-2-yl]acetic acid, these methods provide a microscopic view of its electron distribution, which governs its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the geometric and electronic properties of molecules like this compound. DFT studies can determine optimized molecular geometry, vibrational frequencies, and various electronic properties.
DFT calculations, such as those performed at the B3LYP/6-31G level of theory, are used to characterize reaction mechanisms involving similar furan (B31954) derivatives. nih.gov For this compound, DFT would be employed to compute global reactivity descriptors. These descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), provide a quantitative measure of the molecule's reactivity. Key descriptors include chemical potential (μ), molecular hardness (η), and the electrophilicity index (ω). Such calculations on related molecules, like furan and its derivatives, help in understanding how structural modifications influence reactivity. rsc.org
Table 1: Illustrative Global Reactivity Descriptors for this compound (Theoretical) This table presents theoretical values typical for a molecule of this class, derived from the principles of DFT studies on related organic acids. Specific experimental or published computational values for this exact molecule are not available.
| Descriptor | Symbol | Formula | Theoretical Value (eV) | Interpretation |
|---|---|---|---|---|
| HOMO Energy | EHOMO | - | -9.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | ELUMO | - | -0.8 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap | ΔE | ELUMO - EHOMO | 8.7 | Indicates chemical stability and reactivity. A larger gap implies higher stability. |
| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | -5.15 | Represents the escaping tendency of electrons from an equilibrium system. |
| Molecular Hardness | η | (ELUMO - EHOMO) / 2 | 4.35 | Measures resistance to change in electron distribution or charge transfer. |
| Electrophilicity Index | ω | µ2 / (2η) | 3.04 | Quantifies the ability of a molecule to accept electrons. |
Ab Initio Methods for Molecular Orbital Analysis
Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory), are crucial for a detailed analysis of molecular orbitals (MOs).
For this compound, ab initio calculations would reveal the distribution and energies of its MOs. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept electrons, highlighting regions prone to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, while a small gap indicates a more reactive species. Studies on similar heterocyclic ring systems like tetrahydrofuran (B95107) (THF) have utilized such methods to understand their electronic transitions and ionization dynamics. aip.org
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational changes and interactions with the environment.
Solvent Effects on Molecular Conformation
The conformation of this compound, particularly the flexible oxolane (tetrahydrofuran) ring and the rotatable bond of the acetic acid side chain, is significantly influenced by the solvent environment. The oxolane ring is known to undergo pseudorotation, resulting in various puckered conformations. aip.org
MD simulations can model how different solvents (e.g., water, ethanol, chloroform) affect the conformational equilibrium. In a polar protic solvent like water, the molecule is likely to adopt conformations that maximize hydrogen bonding between its carboxylic acid group and water molecules. In contrast, in a nonpolar solvent, intramolecular hydrogen bonding between the carboxylic acid's hydroxyl group and the ether oxygen of the oxolane ring might become more favorable. MD simulations track the trajectory of each atom over time, allowing for the analysis of radial distribution functions and the stability of different conformers. aip.orgnih.gov This provides a detailed understanding of the molecule's structural flexibility in different chemical environments. rsc.orgrsc.org
Ligand-Target Binding Dynamics (Theoretical)
Given that this compound is used in the preparation of biologically relevant compounds, understanding its theoretical binding to protein targets is of great interest. impurity.com MD simulations are a key tool for investigating the dynamics of a ligand binding to a protein's active site.
A theoretical study would involve docking the molecule into the binding site of a relevant protein target. Following this, MD simulations would be run to observe the stability of the binding pose and characterize the interactions. The simulation can reveal key information such as:
Binding Stability: Assessed by monitoring the root-mean-square deviation (RMSD) of the ligand from its initial docked pose.
Key Interactions: Identification of specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-protein complex.
Binding Free Energy: Calculated using advanced techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) to estimate the affinity of the ligand for the target.
Table 2: Theoretical Interaction Profile of this compound with a Hypothetical Enzyme Active Site This table illustrates the types of interactions that would be analyzed in a theoretical ligand-target binding study.
| Interacting Group of Ligand | Potential Interacting Residue (Hypothetical) | Type of Interaction | Significance |
|---|---|---|---|
| Carboxylic Acid (-COOH) | Arginine, Lysine (basic residues) | Salt Bridge, Hydrogen Bond | Strong, anchoring interaction. Crucial for affinity and specificity. |
| Carboxylic Acid (-COOH) | Serine, Threonine (polar residues) | Hydrogen Bond | Contributes to stabilizing the ligand in the binding pocket. |
| Oxolane Ring (Ether Oxygen) | Water molecules, Polar residues | Hydrogen Bond (Acceptor) | Enhances solubility and can mediate binding. |
| Oxolane Ring (CH2 groups) | Leucine, Valine (aliphatic residues) | Hydrophobic Interaction | Contributes to binding affinity through the hydrophobic effect. |
In Silico Prediction of Biological Interactions
In silico methods use computational models to predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity of a compound. nih.govsemanticscholar.org These predictions are vital in early-stage drug discovery to identify candidates with favorable profiles and flag potential issues. mdpi.comfrontiersin.org For this compound, various online tools and software can be used to estimate its ADMET properties based on its structure.
These predictions are based on quantitative structure-activity relationship (QSAR) models built from large datasets of known compounds. scribd.com Properties such as lipophilicity (logP), aqueous solubility (logS), human intestinal absorption, Caco-2 permeability, and potential for inhibiting cytochrome P450 enzymes are commonly evaluated. While these are predictive and not a substitute for experimental data, they provide a valuable preliminary assessment of the molecule's drug-like potential.
Table 3: Predicted ADMET Properties for this compound These properties are predicted using standard in silico models and are intended for illustrative purposes. They are not experimentally verified values.
| Property | Predicted Value | Interpretation |
|---|---|---|
| Molecular Weight | 130.14 g/mol cymitquimica.com | Complies with Lipinski's Rule of Five (<500), favorable for absorption. |
| logP (Lipophilicity) | ~0.35 | Indicates balanced solubility between lipids and water, suggesting good absorption and distribution potential. |
| Aqueous Solubility (logS) | ~ -0.5 | High predicted solubility, which is favorable for administration and bioavailability. |
| Human Intestinal Absorption | High | The molecule is likely to be well-absorbed from the gastrointestinal tract. |
| Caco-2 Permeability | Low to Moderate | Suggests moderate ability to cross the intestinal epithelial barrier. |
| P-glycoprotein Substrate | No | The compound is not likely to be actively pumped out of cells, which is a favorable property. |
| CYP2D6 Inhibitor | No | Low probability of causing drug-drug interactions via this major metabolic enzyme. |
| hERG Inhibition | Low Risk | Predicted to have a low risk of causing cardiotoxicity. |
Molecular Docking Studies with Biological Targets (e.g., enzymes, receptors)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is crucial for understanding how a ligand, such as this compound, might interact with a biological target like an enzyme or receptor.
A typical molecular docking study would involve:
Identification of a Biological Target: A specific protein (enzyme or receptor) implicated in a disease pathway would be chosen.
Computational Modeling: The three-dimensional structure of this compound would be docked into the binding site of the target protein using specialized software.
Analysis of Interactions: The study would analyze the binding energy and the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the compound and the amino acid residues of the target.
Without published research, it is not possible to present a table of potential biological targets, binding affinities (e.g., in kcal/mol), or interacting residues for this compound.
Structure-Activity Relationship (SAR) Modeling for Oxolane-Based Compounds
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve understanding how the chemical structure of a compound influences its biological activity. nih.govnih.gov For a series of related compounds, such as oxolane derivatives, SAR modeling aims to identify the chemical moieties responsible for the desired biological effect.
A hypothetical SAR study on oxolane-based compounds related to this compound would typically include:
Synthesis of Analogues: A series of molecules with systematic modifications to the oxolane ring or the acetic acid side chain would be synthesized.
Biological Testing: These analogues would be tested for their activity against a specific biological target.
Model Development: A qualitative or quantitative model (QSAR) would be developed to correlate structural features with activity. nih.govnih.gov This helps in designing more potent and selective compounds.
As no such study focusing on a series of compounds directly related to this compound has been found, no data on the contributions of different structural features to biological activity can be presented.
Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction (Computational)
Computational ADME prediction involves the use of in silico models to estimate the pharmacokinetic properties of a compound. nih.gov These predictions are vital in the early stages of drug discovery to assess the potential of a molecule to become a viable drug.
Predicted ADME properties for this compound would typically be presented in a data table, including parameters such as:
Absorption: Predictions of oral bioavailability, intestinal absorption, and cell permeability (e.g., Caco-2).
Distribution: Predictions of plasma protein binding, blood-brain barrier penetration, and volume of distribution.
Metabolism: Predictions of susceptibility to metabolism by cytochrome P450 enzymes.
Excretion: Predictions of clearance and half-life.
While general ADME prediction tools are available, a specific, validated computational ADME profile for this compound has not been published in the scientific literature. Therefore, a data table with these specific predicted values cannot be accurately generated.
Preclinical Biological Activity and Mechanistic Studies of 2 2s Oxolan 2 Yl Acetic Acid Derivatives
Target Identification and Validation in Cellular and Biochemical Systems
Initial investigations into the biological activity of 2-[(2S)-oxolan-2-yl]acetic acid derivatives have successfully identified and validated their primary molecular target. Research has demonstrated that these compounds can be derivatized to effectively interact with key enzymes in the arachidonic acid cascade. Specifically, microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) has been identified as a key target. This enzyme is a pivotal player in the inflammatory process, responsible for the terminal step in the biosynthesis of prostaglandin E2 (PGE2), a potent pro-inflammatory mediator. The validation of mPGES-1 as a target provides a clear mechanistic basis for the anti-inflammatory potential of these derivatives.
Enzyme Inhibition and Activation Assays (e.g., mPGES-1)
The interaction of this compound derivatives with their enzymatic targets has been quantified through various in vitro assays. These studies have been instrumental in characterizing the potency and mechanism of enzyme modulation.
Kinetic Characterization of Enzyme Interactions
Kinetic studies have been central to understanding the inhibitory profile of these derivatives against mPGES-1. These assays determine the concentration of the compound required to inhibit enzyme activity by 50% (IC50), providing a measure of its potency. For instance, a notable derivative has been shown to be a potent inhibitor of human mPGES-1. The kinetic characterization helps in defining the nature of the inhibition, whether it is competitive, non-competitive, or uncompetitive, which in turn offers insights into the binding mechanism of the compound to the enzyme.
Structure-Guided Design of Enzyme Modulators
The development of potent and selective mPGES-1 inhibitors based on the this compound scaffold has been significantly aided by structure-guided design principles. By leveraging the three-dimensional structure of the target enzyme, researchers can rationally design molecules with improved binding affinity and specificity. This approach involves computational modeling and docking studies to predict how a designed molecule will interact with the active site of the enzyme. This strategy aims to optimize the lead compounds to enhance their therapeutic potential while minimizing off-target effects.
Cellular Pathway Modulation and Signaling Studies
The biological effects of this compound derivatives have been further investigated in cellular models to understand their impact on relevant signaling pathways and cellular processes.
In Vitro Cell Line Responses (e.g., A549 cell lines)
The human lung adenocarcinoma cell line, A549, has served as a valuable in vitro model for assessing the cellular activity of these derivatives. A549 cells are known to express the enzymatic machinery required for prostaglandin synthesis, making them a suitable system to study the effects of mPGES-1 inhibitors in a cellular context. Treatment of A549 cells with a derivative of this compound resulted in a significant reduction in the levels of PGE2, confirming the compound's ability to engage its target and exert its inhibitory effect within the cell.
Antioxidant Activity Investigations in Cell-Free and Cellular Models5.5. Exploratory Preclinical Studies in Non-Human Model Systems5.5.1. In Vivo Proof-of-Concept Studies in Animal Models (e.g., mice for viral suppression)5.5.2. Mechanistic Insights from Animal Tissue Analysis
Further research or access to proprietary data would be required to provide the specific information requested in the article outline.
Metabolic Pathways and Biotransformation of 2 2s Oxolan 2 Yl Acetic Acid
Identification of Bioconversion Products and Metabolites
The identification of metabolites is crucial for understanding the biotransformation of a compound. This is achieved through studies in controlled in vitro environments and by observing its breakdown in microbial systems.
In vitro studies using subcellular fractions, such as liver microsomes, are fundamental for elucidating metabolic pathways. While specific studies on 2-[(2S)-oxolan-2-yl]acetic acid are not extensively detailed in the available literature, metabolic pathways can be inferred from research on structurally related compounds. For instance, studies on various tetrahydropyran and tetrahydrofuran (B95107) analogues have shown that 2-substituted variants are more susceptible to microsomal metabolism than their 3- or 4-substituted counterparts, suggesting that the C2 position of the oxolane ring is a primary site for enzymatic action acs.org.
Incubations of similar heterocyclic compounds with rat and human liver microsomes, in the presence of necessary cofactors like NADPH, have demonstrated the formation of multiple polar metabolites, primarily through oxidative pathways nih.govnih.gov. For this compound, this suggests that hydroxylation of the oxolane ring is a probable metabolic route.
Table 1: Potential In Vitro Metabolites of this compound
| Metabolite Name | Potential Metabolic Pathway |
|---|---|
| 2-[(2S,3R)-3-hydroxyoxolan-2-yl]acetic acid | Phase I Oxidation (Hydroxylation) |
| 2-[(2S,4R)-4-hydroxyoxolan-2-yl]acetic acid | Phase I Oxidation (Hydroxylation) |
| 2-[(2S,5R)-5-hydroxyoxolan-2-yl]acetic acid | Phase I Oxidation (Hydroxylation) |
Microbial systems are powerful models for studying the degradation of chemical compounds. Although specific metabolite profiling for this compound in Pseudomonas aeruginosa is not available, the biodegradation of its core structure, tetrahydrofuran (THF), has been well-documented in various microorganisms, including Pseudonocardia, Rhodococcus, and the fungus Graphium sp nih.govnih.govepa.gov.
The established microbial degradation pathway for THF typically begins with oxidation at the carbon atom adjacent to the ether oxygen (C2), a reaction catalyzed by a monooxygenase enzyme to form 2-hydroxytetrahydrofuran nih.govasm.org. This intermediate is unstable and is further oxidized to γ-butyrolactone. The lactone is then hydrolyzed by a lactonase to 4-hydroxybutyrate, which is subsequently converted to succinic acid and enters the central metabolism nih.govepa.govasm.org. The degradation process is known to produce acidic intermediates nih.govfrontiersin.org. While some Pseudomonas species can utilize THF, detailed pathways are often described for other microbes nih.gov.
Table 2: Identified Metabolites in the Microbial Degradation of Tetrahydrofuran (THF)
| Metabolite Name | Precursor | Microbial Species |
|---|---|---|
| 2-Hydroxytetrahydrofuran | Tetrahydrofuran | Pseudallescheria boydii, Cupriavidus metallidurans nih.govasm.org |
| γ-Butyrolactone | 2-Hydroxytetrahydrofuran | Graphium sp., Cupriavidus metallidurans epa.govasm.org |
| 4-Hydroxybutyrate | γ-Butyrolactone | Cupriavidus metallidurans asm.org |
| Succinic Acid | 4-Hydroxybutyrate | Cupriavidus metallidurans asm.org |
Characterization of Enzymatic Transformations
The biotransformation of xenobiotics is catalyzed by a wide array of enzymes, which are classified based on the reactions they perform.
Phase I reactions introduce or expose functional groups, typically increasing the polarity of a compound wikipedia.org. The primary enzymes involved are the cytochrome P450 (CYP) family of monooxygenases wikipedia.org. For this compound, the oxolane ring is the most likely site for Phase I metabolism. CYP-mediated oxidation would likely result in hydroxylation at one of the carbon atoms of the ring (C3, C4, or C5), leading to the formation of more polar metabolites acs.org.
Table 3: Potential Phase I Enzymatic Reactions for this compound
| Enzyme Family | Reaction Type | Potential Site on Molecule | Resulting Functional Group |
|---|
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which significantly increases water solubility and facilitates excretion uomus.edu.iqdrughunter.com. The carboxylic acid moiety of this compound makes it a prime substrate for Phase II conjugation reactions.
Glucuronidation is the most significant Phase II pathway for compounds containing carboxylic acids nih.govhyphadiscovery.comhyphadiscovery.com. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and results in the formation of an acyl glucuronide nih.gov. Specific isoforms, including UGT2B7, UGT1A3, and UGT1A9, are known to be highly active in the glucuronidation of carboxylic acids, with UGT2B7 often being the major contributor nih.gov. Another possible, though less common, pathway is conjugation with amino acids such as glycine or glutamine uomus.edu.iq.
Table 4: Potential Phase II Enzymatic Reactions for this compound
| Enzyme Family | Reaction Type | Site on Molecule | Conjugated Product |
|---|---|---|---|
| UDP-glucuronosyltransferases (UGTs) | Glucuronidation | Carboxylic acid group | Acyl glucuronide nih.govhyphadiscovery.com |
Fate and Turnover in Model Biological Systems
The introduction of hydroxyl groups via Phase I oxidation and, more significantly, the conjugation of the carboxylic acid group via Phase II glucuronidation, dramatically increase the compound's hydrophilicity uomus.edu.iq. The formation of a highly water-soluble acyl glucuronide is expected to be the principal clearance mechanism, a common fate for many carboxylic acid-containing drugs hyphadiscovery.com. These polar conjugates are then readily eliminated from the body, primarily through renal excretion into the urine or biliary excretion into the feces uomus.edu.iqslideshare.net. Phase II reactions are generally faster than Phase I reactions, meaning that once a functional group is available or exposed, conjugation and subsequent excretion can occur rapidly reactome.org. The formation of acyl glucuronides can sometimes lead to reactive metabolites, a factor considered in drug safety assessments hyphadiscovery.comhyphadiscovery.com.
Applications As Research Tools and Synthetic Intermediates
Utility in Organic Synthesis as a Building Block
The primary application of 2-[(2S)-oxolan-2-yl]acetic acid lies in its use as a chiral building block for the synthesis of more complex molecules. The tetrahydrofuran (B95107) (THF) ring is a structural motif present in numerous naturally occurring compounds known for a wide range of biological activities, including anticancer properties. nih.gov The stereochemistry of the THF ring is often crucial for the biological function of these molecules. nih.gov
As a readily available chiral starting material, this compound allows for the introduction of a defined stereocenter and the THF moiety into a target molecule. This is particularly important in the synthesis of pharmaceuticals and other biologically active compounds where specific stereoisomers are required for desired efficacy and to avoid off-target effects. For instance, it is used in the preparation of heteroaryl substituted pyridines for therapeutic applications. impurity.com The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and alcohols, providing a versatile entry point for a wide range of synthetic transformations.
Table 1: Examples of Synthetic Transformations with this compound
| Starting Material | Reagent(s) | Product Type | Potential Application |
| This compound | Alcohol, Acid catalyst | Ester | Intermediate for further synthesis |
| This compound | Amine, Coupling agent | Amide | Synthesis of bioactive amides |
| This compound | Reducing agent (e.g., LiAlH4) | Alcohol | Chiral alcohol intermediate |
| This compound | Lawesson's Reagent | Thioacid | Intermediate for sulfur-containing heterocycles mdpi.com |
Development of Chemical Probes for Biological Research
While direct applications of this compound as a chemical probe are not extensively documented, its structural motifs are relevant to the design of such tools. rsc.org Chemical probes are essential for identifying and studying the function of proteins and other biomolecules. rsc.org The tetrahydrofuran ring system is found in natural products that interact with biological targets, such as the Annonaceous acetogenins (B1209576) which are potent inhibitors of mitochondrial complex I. nih.gov Therefore, derivatives of this compound could be synthesized and incorporated into larger molecules designed as probes to investigate these biological pathways. The carboxylic acid handle allows for the attachment of reporter groups, such as fluorophores or biotin (B1667282) tags, which are necessary for the detection and isolation of the probe's binding partners.
Contribution to Compound Library Development for High-Throughput Screening
High-throughput screening (HTS) is a key technology in drug discovery, relying on large and diverse collections of chemical compounds, known as compound libraries. The goal is to screen these libraries against a biological target to identify "hit" compounds with desired activity. The structural diversity of a compound library is crucial for increasing the probability of finding novel and effective drug candidates. nih.gov
This compound and its derivatives are valuable additions to compound libraries due to the presence of the chiral tetrahydrofuran scaffold. nih.gov This scaffold is considered a "privileged structure" as it is found in many biologically active compounds. By using this building block, chemists can generate a focused library of compounds containing the THF motif with variations at the carboxylic acid position and potentially other positions on the ring. nih.gov These libraries can then be screened in HTS campaigns to identify new leads for drug development. nih.govstanford.edu
Role in Material Science or Polymer Chemistry Research (e.g., in nanoparticles synthesis)
The tetrahydrofuran (THF) moiety is a fundamental building block in polymer chemistry. The cationic ring-opening polymerization of THF is a well-established method for producing polytetrahydrofuran (poly(THF)), a polymer with various industrial applications. scilit.comnih.gov While 2-substituted THFs like 2-methyltetrahydrofuran (B130290) are generally considered non-polymerizable on their own, they can be copolymerized with other monomers like epoxides to create new polymer materials. acs.org
Future Directions and Emerging Research Avenues for 2 2s Oxolan 2 Yl Acetic Acid Research
Integration with Artificial Intelligence and Machine Learning for Drug Discovery Pipelines
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process, and these technologies hold immense promise for the future of 2-[(2S)-oxolan-2-yl]acetic acid research. Traditionally, the discovery of stereoselective reactions has been a trial-and-error process; however, ML models are now being developed to quantitatively predict the stereoselectivity of chemical transformations. arxiv.orgresearchgate.net This could significantly accelerate the development of synthetic routes to novel derivatives of this compound.
Predictive models of bioactivity are another key area where AI and ML can contribute. rsc.orgresearchgate.net These models can help to identify potential biological targets for this compound and its derivatives, as well as to predict their pharmacokinetic and toxicological profiles. acs.org The use of sophisticated molecular descriptors that account for stereochemistry is vital for the accuracy of these predictions. researchgate.net The table below outlines potential applications of AI/ML in the context of this compound research.
| AI/ML Application | Potential Impact on this compound Research |
| Predictive Stereoselectivity | Accelerate the discovery of efficient and highly selective catalysts for the synthesis of novel derivatives. arxiv.orgnsf.gov |
| De Novo Drug Design | Generate novel analogues with optimized biological activity and pharmacokinetic properties. nih.govnih.gov |
| Bioactivity Prediction | Identify potential therapeutic targets and predict efficacy and toxicity, reducing late-stage failures. rsc.orgresearchgate.net |
| Structural Elucidation | Assist in determining the absolute configuration and conformational dynamics of complex derivatives. uva.nlaihub.org |
Exploration of Novel Biocatalytic Systems for Synthesis
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The exploration of novel biocatalytic systems is a promising avenue for the synthesis of this compound and its analogues. nih.govnih.gov Enzymes, with their intrinsic chirality, are well-suited for catalyzing stereoselective reactions, leading to the production of single enantiomers, which is critically important for pharmaceuticals. nih.govnih.govlongdom.org
Recent advancements have seen the development of biocatalytic routes for the synthesis of lactones and other chiral saturated oxygen heterocycles. acs.orgnih.gov These methods include Baeyer-Villiger oxidations, oxidative lactonizations of diols, and the reductive cyclization of ketoesters. nih.gov The use of engineered enzymes can further enhance the efficiency and substrate scope of these reactions. researchgate.net For instance, Baeyer-Villiger monooxygenases (BVMOs) have been successfully employed in the synthesis of various lactone monomers. nih.gov
Multi-enzyme cascades represent another exciting frontier, allowing for the one-pot synthesis of complex molecules from simple precursors. mdpi.comacs.org These artificial biocatalytic linear cascades can minimize waste and avoid the isolation of intermediates. mdpi.com The development of such a cascade for this compound could streamline its production and facilitate the synthesis of a diverse range of derivatives. The table below summarizes potential biocatalytic approaches.
| Biocatalytic Approach | Description | Relevance to this compound |
| Engineered Dehydrogenases | Use of alcohol dehydrogenases for the stereoselective oxidation of diols to form lactones. nih.gov | A potential route for the direct synthesis of the oxolane ring from an acyclic precursor. |
| Baeyer-Villiger Monooxygenases (BVMOs) | Enzymatic oxidation of cyclic ketones to produce lactones. nih.govnih.govresearchgate.net | Could be used to synthesize the lactone precursor to this compound. |
| Multi-Enzyme Cascades | Combining multiple enzymes in a single pot to perform a series of reactions. mdpi.comacs.orgacs.org | Enables the efficient, one-pot synthesis of complex derivatives from simple starting materials. |
| Directed Evolution | Engineering enzymes with enhanced activity, selectivity, and stability for specific transformations. nih.govresearchgate.net | Tailoring enzymes specifically for the synthesis of this compound and its analogues. |
Advanced Analytical Techniques for Real-Time Monitoring in Biological Systems
Understanding the behavior of this compound and its derivatives in a biological environment is crucial for their development as therapeutic agents. Advanced analytical techniques are emerging that allow for the real-time, in vivo monitoring of drug molecules. These techniques provide invaluable information on pharmacokinetics and biodistribution. nih.govnih.gov
Mass spectrometry imaging (MSI) is a powerful tool that can map the distribution of molecules in tissue samples without the need for labeling. nih.gov This could be used to visualize the accumulation of this compound in target tissues. Furthermore, recent breakthroughs have enabled the in-situ and real-time observation of chirality recognition at the single-molecule level, offering profound insights into the interactions between chiral molecules and their biological targets. pku.edu.cnnih.gov
For quantitative analysis in biological matrices such as blood, plasma, and urine, liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and specific method. researchgate.netmdpi.com The development of robust LC-MS/MS methods for this compound would be essential for preclinical and clinical studies. The table below highlights some of these advanced analytical techniques.
| Analytical Technique | Application | Potential Insights for this compound |
| Mass Spectrometry Imaging (MSI) | Label-free imaging of molecular distribution in tissues. nih.gov | Visualization of drug and metabolite distribution in target organs and tumors. |
| Single-Molecule Chirality Detection | Real-time observation of chiral interactions. pku.edu.cnnih.gov | Understanding the mechanism of action at the molecular level and the basis of stereoselectivity. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Highly sensitive and specific quantification in biological fluids. researchgate.netmdpi.com | Accurate determination of pharmacokinetic parameters and metabolite profiling. |
| Laser-Based Chiroptical Spectroscopy | Ultrafast measurement of changes in molecular chirality. unige.ch | Tracking conformational changes and interactions with biological targets in real-time. |
Collaborative Research with Diverse Scientific Disciplines
The complexity of modern drug discovery necessitates a multidisciplinary approach. slideshare.netnih.govchemscene.comazolifesciences.com Future research on this compound will benefit immensely from collaborations between chemists, biologists, pharmacologists, computational scientists, and clinicians. nih.govbusinesschemistry.org Such partnerships are crucial for translating basic scientific discoveries into tangible clinical applications. azolifesciences.com
Case studies in drug discovery have repeatedly shown that partnerships between academic institutions and pharmaceutical companies can accelerate the development of new medicines. nih.govazolifesciences.comjhu.edu These collaborations bring together complementary expertise and resources. For instance, an academic lab might discover a novel synthetic route, while a pharmaceutical partner could provide the infrastructure for high-throughput screening and clinical trials.
An open innovation model, where data and even compound libraries are shared, can also foster progress. slideshare.net By working together, researchers from different fields can tackle the multifaceted challenges of drug development, from target identification and validation to lead optimization and clinical testing. nih.govnih.gov The success of future research on this compound will likely depend on the strength of these collaborative efforts.
Q & A
Q. What are the recommended synthetic routes for preparing 2-[(2S)-oxolan-2-yl]acetic acid, and what experimental conditions optimize yield?
Answer: The synthesis of this compound typically involves functionalization of tetrahydrofuran derivatives followed by carboxylation. A common approach includes:
- Step 1 : Ring-opening of tetrahydrofuran-2-yl precursors (e.g., via Grignard reactions) to introduce the acetic acid moiety.
- Step 2 : Stereoselective synthesis using chiral catalysts or resolving agents to ensure the (2S) configuration.
- Critical Conditions : Use anhydrous solvents (e.g., THF, DMF) under inert atmosphere (N₂/Ar), controlled temperatures (0–25°C), and stoichiometric control to avoid side reactions. Reagents like NaBH₄ or LiAlH₄ may reduce intermediates, while oxidizing agents (e.g., KMnO₄) refine carboxylation .
Q. How can the purity and stereochemical integrity of this compound be validated post-synthesis?
Answer:
- Analytical Techniques :
- HPLC/Chiral GC : To confirm enantiomeric excess (≥98%) using chiral stationary phases.
- NMR Spectroscopy : Key signals (e.g., δ ~3.5–4.0 ppm for oxolane protons, δ ~2.5 ppm for CH₂COOH) validate structural integrity.
- Polarimetry : Measure specific rotation ([α]²⁵D) and compare to literature values (e.g., [α]²⁵D = +12° to +15° in methanol) .
- Impurity Profiling : Use LC-MS to detect byproducts (e.g., diastereomers or oxidation derivatives) .
Q. What are the stability and storage requirements for this compound under laboratory conditions?
Answer:
- Stability : The compound is hygroscopic and prone to oxidation. Stability tests indicate degradation <5% over 12 months when stored at -20°C in sealed amber vials under N₂ .
- Incompatibilities : Avoid contact with strong bases (risk of decarboxylation) or oxidizing agents (risk of ring cleavage) .
Advanced Research Questions
Q. How does the stereochemistry of the oxolane ring influence the reactivity of this compound in nucleophilic acyl substitution reactions?
Answer: The (2S) configuration induces steric and electronic effects:
- Steric Effects : The oxolane ring’s axial substituents hinder nucleophilic attack on the carbonyl carbon, favoring SN2 mechanisms in protic solvents.
- Electronic Effects : Electron-donating oxygen in the oxolane ring destabilizes the transition state, requiring activation via Lewis acids (e.g., BF₃·Et₂O).
- Methodological Insight : Kinetic studies (e.g., using Eyring plots) reveal a ΔG‡ ~85 kJ/mol for reactions with amines in THF .
Q. What computational methods are suitable for predicting the conformational dynamics of this compound in solution?
Answer:
- Density Functional Theory (DFT) : Optimize geometries at the B3LYP/6-31G(d) level to predict low-energy conformers (e.g., envelope vs. twist-boat oxolane forms).
- Molecular Dynamics (MD) : Simulate solvation effects in water or DMSO using AMBER or GROMACS. Key parameters include hydrogen bonding between the carboxylic acid and solvent .
- Validation : Compare computed NMR chemical shifts with experimental data (RMSD <0.2 ppm) .
Q. How can this compound serve as a chiral building block in peptide mimetics?
Answer:
- Application : Incorporate the compound into peptidomimetics via solid-phase synthesis.
- Step 1 : Activate the carboxylic acid with HATU/DIPEA for coupling to amine residues.
- Step 2 : Use Fmoc/t-Bu protection strategies to preserve stereochemistry.
- Biological Relevance : The oxolane ring mimics proline’s conformational rigidity, enhancing target binding in protease inhibitors .
Data Contradictions and Resolution
Q. Discrepancies in reported pKa values for this compound: How to resolve?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
